molecular formula C24H24N2O4 B4671181 N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide

N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide

Cat. No. B4671181
M. Wt: 404.5 g/mol
InChI Key: NJTADBUOSJCEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has been widely studied for its potential use in treating metabolic disorders and improving athletic performance.

Mechanism of Action

N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism. Additionally, N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide has been shown to increase endurance and performance in animal models, as well as in human trials. It has also been shown to improve lipid metabolism, insulin sensitivity, and glucose uptake in obese and diabetic animal models. Additionally, N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide in lab experiments is its ability to activate PPARδ selectively, without affecting other PPAR subtypes. This allows for more specific targeting of metabolic pathways involved in energy metabolism and inflammation. However, one limitation of using N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide is its potential toxicity, especially at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.

Future Directions

There are several future directions for research on N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in cancer therapy, as PPARδ has been shown to play a role in tumor growth and metastasis. Additionally, further research is needed to fully understand the long-term effects and safety of N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide, especially in humans.

Scientific Research Applications

N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide has been extensively studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its ability to improve endurance and performance in athletes. In addition, N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide has been shown to have neuroprotective and anti-inflammatory effects.

properties

IUPAC Name

4-nitro-N-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-24(2,19-6-4-3-5-7-19)20-10-14-22(15-11-20)30-17-16-25-23(27)18-8-12-21(13-9-18)26(28)29/h3-15H,16-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTADBUOSJCEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.